Welcome to the BenchChem Online Store!
molecular formula C9H9N3O B3390784 6-Methoxy-1,5-naphthyridin-3-amine CAS No. 1236221-93-4

6-Methoxy-1,5-naphthyridin-3-amine

Cat. No. B3390784
M. Wt: 175.19 g/mol
InChI Key: JSOJPTKPFPNHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08901119B2

Procedure details

Dissolved 4-bromo-6-(methyloxy)-1,5-naphthyridin-3-amine (as prepared in WO2006081179 A1) (372 mg, 1.464 mmol) in methanol. Added sodium bicarbonate (246 mg, 2.93 mmol) followed by 10% palladium on carbon (312 mg, 0.293 mmol). The mixture was flushed with nitrogen and hydrogenated under balloon pressure for 1 h. After 1 h, filtered reaction mixture and concentrated to afford 155 mg (0.885 mmol, 60%) of the title compound as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) d ppm 4.05 (s, 3H) 6.90 (d, J=9.09 Hz, 1H) 7.38 (br. s., 1H) 8.16 (d, J=8.84 Hz, 1H) 8.54 (br. s., 1H).
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step Two
Quantity
312 mg
Type
catalyst
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[N:10]=2)[N:5]=[CH:4][C:3]=1[NH2:14].C(=O)(O)[O-].[Na+]>CO.[Pd]>[CH3:13][O:12][C:9]1[N:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[N:5]=[CH:4][C:3]([NH2:14])=[CH:2]2 |f:1.2|

Inputs

Step One
Name
Quantity
372 mg
Type
reactant
Smiles
BrC1=C(C=NC2=CC=C(N=C12)OC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
246 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
312 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was flushed with nitrogen and hydrogenated under balloon pressure for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1N=C2C=C(C=NC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.885 mmol
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.